3-[(4-Aminophenyl)azo]-benzenesulfonic acid 3-[(4-Aminophenyl)azo]-benzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 102-23-8
VCID: VC21028465
InChI: InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
SMILES: C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
Molecular Formula: C12H11N3O3S
Molecular Weight: 277.3 g/mol

3-[(4-Aminophenyl)azo]-benzenesulfonic acid

CAS No.: 102-23-8

Cat. No.: VC21028465

Molecular Formula: C12H11N3O3S

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Aminophenyl)azo]-benzenesulfonic acid - 102-23-8

Specification

CAS No. 102-23-8
Molecular Formula C12H11N3O3S
Molecular Weight 277.3 g/mol
IUPAC Name 3-[(4-aminophenyl)diazenyl]benzenesulfonic acid
Standard InChI InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Standard InChI Key BATBWCBBYMPOPE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N

Introduction

Chemical Properties and Structure

Molecular Information

3-[(4-Aminophenyl)azo]-benzenesulfonic acid has the following fundamental properties:

PropertyValue
CAS Number102-23-8
Molecular FormulaC12H11N3O3S
Molecular Weight277.3 g/mol
IUPAC Name3-[(4-aminophenyl)diazenyl]benzenesulfonic acid

The compound features a meta-substituted benzenesulfonic acid connected via an azo linkage to a para-aminophenyl group.

Chemical Identifiers

For precise identification in scientific literature and databases, the following chemical identifiers are associated with 3-[(4-Aminophenyl)azo]-benzenesulfonic acid:

Identifier TypeValue
Standard InChIInChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Standard InChIKeyBATBWCBBYMPOPE-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
PubChem Compound ID66879

These standardized identifiers facilitate unambiguous identification of the compound across different chemical databases and research platforms.

Synthesis and Production

The synthesis of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid typically involves a diazotization reaction followed by coupling. The general synthetic pathway includes:

  • Diazotization of para-phenylenediamine to form a diazonium salt intermediate

  • Coupling of this diazonium salt with meta-benzenesulfonic acid under controlled pH conditions

  • Isolation and purification of the resulting azo compound

This reaction sequence represents the foundation of most industrial processes used to produce this compound and related azo dyes. Temperature control and pH management are critical factors affecting the yield and purity of the final product.

Derivatives and Related Compounds

Monosodium Salt

The monosodium salt of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid is a significant derivative with its own set of applications:

PropertyValue
CAS Number68214-01-7
Molecular FormulaC12H10N3NaO3S
Molecular Weight299.28 g/mol
IUPAC Namesodium;3-[(4-aminophenyl)diazenyl]benzenesulfonate
InChIKeyLOMIKALXICPUQX-UHFFFAOYSA-M

The monosodium salt form offers enhanced water solubility compared to the free acid, making it particularly useful in aqueous applications . This derivative retains the characteristic azo structure but exhibits modified physicochemical properties due to the replacement of the acidic proton with a sodium ion.

Chlorinated Derivatives

The 4-chloro derivative of this compound, particularly in its monosodium salt form, has specialized applications:

PropertyValue
CAS Number67875-24-5
Molecular Weight333.73 g/mol

This derivative incorporates a chlorine atom that modifies its electronic properties and reactivity, potentially affecting its application profile and performance characteristics in specific industrial contexts.

Metabolism and Biological Interactions

Microbial Metabolism

Research on the metabolism of azo dyes by microorganisms provides insights into how 3-[(4-Aminophenyl)azo]-benzenesulfonic acid might be processed in biological systems. Studies with Staphylococcus aureus have demonstrated that microorganisms can metabolize azo compounds through reductive cleavage of the azo bond.

For example, the related azo compound Sudan III is metabolized to produce 4-(phenyldiazenyl)aniline (48%), 1-[(4-aminophenyl)diazenyl]-2-naphthol (4%), and eicosenoic acid Sudan III (0.9%). Similarly, Orange II is metabolized to 4-aminobenzene sulfonic acid (35%) .

Table 1 below summarizes metabolite detection from related azo compounds:

Azo Dye MetabolitesAverage Intensity in Dead ControlAverage Intensity in Treated SamplesAverage Intensity in Viable Control
Sudan III metabolites
para-Aminoazobenzene7.15 ± 1.1463.98 ± 4.520.18 ± 0.40
1-[(4-aminophenyl)diazenyl]-2-naphthol0.06 ± 0.135.42 ± 0.670.00 ± 0.00
Sudan III93.85 ± 75.6750.00 ± 3.930.00 ± 0.00
Orange II metabolites
4-aminobenzenesulfonic acid0.86 ± 0.8552.15 ± 14.190.95 ± 0.39
2-hydroxy-1-aminonaphthalene0.00 ± 0.003.03 ± 0.690.00 ± 0.00
Orange II1.76 ± 0.2795.93 ± 12.800.00 ± 0.00

These findings indicate that azo bonds can be reduced by bacterial enzymes, leading to the formation of aromatic amines . By analogy, 3-[(4-Aminophenyl)azo]-benzenesulfonic acid may undergo similar metabolic transformations when exposed to microbial systems.

Metabolic Pathways

The metabolism of azo compounds typically follows one of these pathways:

  • Reductive cleavage of the azo bond closest to specific functional groups (e.g., naphthol groups)

  • Formation of amino derivatives through reduction

  • Coupling with endogenous metabolites (e.g., fatty acids)

Research indicates that azo bonds positioned near certain functional groups (like naphthol) are preferentially cleaved compared to other azo bonds in the same molecule . This selective metabolic behavior might also apply to 3-[(4-Aminophenyl)azo]-benzenesulfonic acid and influence its biological fate.

Applications and Uses

Dye Industry

The primary application of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid is as an intermediate in dye synthesis. Its azo structure contributes to vibrant coloration, making it valuable in the production of dyes for:

  • Textile dyeing

  • Paper coloration

  • Leather treatment

  • Plastic coloring agents

The compound's ability to form stable colored products makes it particularly useful in industrial dyeing processes that require durability and color fastness.

Research Applications

Beyond its industrial uses, 3-[(4-Aminophenyl)azo]-benzenesulfonic acid serves as a model compound in studies investigating:

  • Azo dye metabolism by microorganisms

  • Environmental fate and transformation of azo compounds

  • Structure-activity relationships in dyeing processes

  • Development of new synthetic methodologies

Research utilizing this compound contributes to broader understanding of azo chemistry and potential applications in various fields .

Market and Industrial Relevance

The global market for 3-[(4-Aminophenyl)azo]-benzenesulfonic acid and related compounds continues to evolve, driven by demand in the textile, paper, and plastic industries. Market reports indicate:

  • Ongoing development of manufacturing technologies

  • Emergence of new applications

  • Increasing focus on sustainable production methods

  • Regional variations in production and consumption patterns

These market dynamics reflect the compound's continued industrial relevance despite challenges from alternative coloring agents and evolving regulatory requirements .

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